molecular formula C18H26N2O B12911230 5-Methyl-2-(2-octylphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 142199-91-5

5-Methyl-2-(2-octylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12911230
CAS No.: 142199-91-5
M. Wt: 286.4 g/mol
InChI Key: PQOVCILLNSCVBV-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl group at the 3-position, an octylphenyl group at the 1-position, and a keto group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-octylphenylhydrazine with 3-methyl-2,4-pentanedione under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-octylphenylhydrazine is reacted with 3-methyl-2,4-pentanedione in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of 3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the octyl group, making it less hydrophobic.

    3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5(4H)-one: Contains a shorter alkyl chain, affecting its solubility and reactivity.

    3-Methyl-1-(2-decylphenyl)-1H-pyrazol-5(4H)-one: Has a longer alkyl chain, increasing its hydrophobicity.

Uniqueness

3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyl group enhances its hydrophobicity and may influence its biological activity and interactions with other molecules.

Properties

CAS No.

142199-91-5

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

5-methyl-2-(2-octylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C18H26N2O/c1-3-4-5-6-7-8-11-16-12-9-10-13-17(16)20-18(21)14-15(2)19-20/h9-10,12-13H,3-8,11,14H2,1-2H3

InChI Key

PQOVCILLNSCVBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1N2C(=O)CC(=N2)C

Origin of Product

United States

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